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Compound of Interest

Compound Name:
2-(Chloromethoxy)-1,4-

difluorobenzene

Cat. No.: B13204985

Get Quote

Nomenclature, Synthesis, and Reactivity in Medicinal
Chemistry
Structural Identity & Nomenclature Analysis
Topic: 2-(Chloromethoxy)-1,4-difluorobenzene CAS Registry Number: 495-07-8 (Generic for

isomer class; specific isomer often custom synthesized) Molecular Formula:

Molecular Weight: 178.56 g/mol

IUPAC Nomenclature Logic
The name 2-(Chloromethoxy)-1,4-difluorobenzene is not arbitrary; it follows strict IUPAC

hierarchy rules that prioritize the lowest locant set over alphabetical order when the parent

structure is benzene.

Parent Structure: Benzene ring.[1][2]

Substituents: Two fluoro groups (-F) and one chloromethoxy group (-OCH₂Cl).
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Locant Determination:

Option A (Ether Priority): 1-(Chloromethoxy)-2,5-difluorobenzene. Locant set: 1, 2, 5.

Option B (Fluoro Priority): 2-(Chloromethoxy)-1,4-difluorobenzene. Locant set: 1, 2, 4.

Decision: IUPAC rules dictate minimizing the locant set at the first point of difference.

Since the set {1, 2, 4} is lower than {1, 2, 5}, the numbering must start at a fluorine atom.

Result: The fluorine atoms occupy positions 1 and 4, placing the chloromethoxy group at

position 2. This confirms 2-(Chloromethoxy)-1,4-difluorobenzene as the Preferred IUPAC

Name (PIN).

Physical Properties (Estimated)
Property Value Note

Boiling Point 85–90 °C @ 15 mmHg
Extrapolated from homologous

halo-anisoles.

Density 1.35 ± 0.05 g/cm³
High density due to di-

fluoro/chloro substitution.

Solubility DCM, THF, Toluene
Hydrolyzes rapidly in

water/alcohols.

Appearance Colorless to pale yellow liquid
Lachrymatory; fumes in moist

air.

Strategic Synthesis: The Chloromethylation
Protocol
The synthesis of 2-(Chloromethoxy)-1,4-difluorobenzene is a precision operation. The

electron-withdrawing nature of the fluorine atoms at positions 2 and 5 (relative to the phenol

oxygen) deactivates the ring, but the target here is O-alkylation, not C-alkylation.

Primary Route: Chloromethylation of 2,5-Difluorophenol
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The most reliable route involves the reaction of 2,5-difluorophenol with paraformaldehyde and

anhydrous HCl. This generates the chloromethyl ether in situ.

Reagents:

Substrate: 2,5-Difluorophenol (Precursor).

Reagent: Paraformaldehyde ((

).

Halogen Source: Anhydrous HCl gas or

/ conc. HCl.

Solvent: Dichloromethane (DCM) or Toluene.

Step-by-Step Protocol (Standard Operating Procedure)
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, gas inlet tube, and a

drying tube (

). CRITICAL: The system must be vented to a scrubber containing NaOH to neutralize
escaping HCl and potential bis(chloromethyl)ether (BCME) vapors.

Dissolution: Dissolve 2,5-difluorophenol (1.0 eq) and paraformaldehyde (1.2 eq) in dry DCM.

Saturation: Cool the mixture to 0°C. Bubble anhydrous HCl gas through the suspension.

Reaction: The paraformaldehyde will depolymerize and react with the phenol. Maintain

temperature <10°C to prevent Friedel-Crafts side reactions (C-alkylation).

Separation: Once the solution clears (approx. 2-4 hours), separate the organic layer.

Drying: Dry over anhydrous

and filter.

Purification: Vacuum distillation is required.[3] Do not distill to dryness due to explosion risks

of peroxide/ether byproducts.
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Synthetic Pathway Visualization
The following diagram illustrates the chemical transformation and the competing side reaction

(BCME formation) that must be managed.

2,5-Difluorophenol
(Starting Material) Hemiacetal Intermediate

Depolymerization

Paraformaldehyde + HCl
(DCM, 0°C) Bis(chloromethyl)ether

(BCME - Carcinogen!)

Excess CH2O + HCl
(Avoid Excess!)

2-(Chloromethoxy)-1,4-difluorobenzene
(Target)

Nucleophilic Subst. (-H2O)

Click to download full resolution via product page

Figure 1: Synthetic pathway for O-chloromethylation of 2,5-difluorophenol, highlighting the

critical BCME risk vector.

Reactivity Profile & Applications
2-(Chloromethoxy)-1,4-difluorobenzene is a "privileged intermediate" in drug discovery. It

serves as a hard electrophile, primarily used to introduce the (2,5-difluorophenoxy)methyl motif

into pharmacophores.

Mechanism of Action (Electrophilicity)
The chlorine atom is on a carbon adjacent to an oxygen. The oxygen lone pair stabilizes the

carbocation formed if chloride leaves, making this molecule a potent alkylating agent (SN1/SN2

hybrid character).

Key Transformations
N-Alkylation (Heterocycle Functionalization):

Reacts with imidazoles, triazoles, or amides (using NaH base) to form N-methyloxy-aryl

linkers. Common in antifungal and kinase inhibitor design.

Grignard Coupling:
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Can react with Grignard reagents (R-MgBr) to form Ar-O-CH2-R ethers, extending the

carbon chain.

Hydrolysis (Degradation):

In the presence of water, it reverts to 2,5-difluorophenol and formaldehyde. This makes it a

potential "prodrug" moiety if the acetal linkage is designed to cleave metabolically.

2-(Chloromethoxy)-
1,4-difluorobenzene

N-[(2,5-difluorophenoxy)methyl]
heterocycles

+ Base (NaH)

Formaldehyde Acetals

+ ROH / Base
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+ CH2O + HCl

Hydrolysis

N-Nucleophiles
(Imidazoles/Amides) Alcohols/Phenols Water/H+

Click to download full resolution via product page

Figure 2: Reactivity map demonstrating the electrophilic versatility of the chloromethoxy group.

Safety & Handling (HSE Critical)
WARNING: Chloromethyl ethers are among the most dangerous alkylating agents in organic

synthesis.

Bis(chloromethyl)ether (BCME) Hazard
During the synthesis (Section 2.1), if paraformaldehyde is used in large excess with HCl,

Bis(chloromethyl)ether (BCME) can form.

Risk: BCME is a known human carcinogen (Group 1).[4]

Mitigation:
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Always use a slight excess of the phenol (limiting reagent: paraformaldehyde) to consume

the chloromethylating species.

Quench reactions with ammonium hydroxide (

) which rapidly destroys chloromethyl ethers.

Handling Protocols
Containment: All reactions must occur in a functioning fume hood with a face velocity >100

fpm.

PPE: Double nitrile gloves (breakthrough time is short for haloethers), chemical splash

goggles, and a lab coat.

Destruction: Waste containing this intermediate should be treated with a solution of

ammonia/methanol before disposal to convert the reactive chloride to the benign

amine/methoxide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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